

XX-650-23: A Technical Guide to Target Binding and Selectivity

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Compound of Interest

Compound Name: XX-650-23

Cat. No.: B1683420

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This document provides an in-depth technical overview of the target binding profile and selectivity of the small molecule inhibitor **XX-650-23**, also known in scientific literature as 666-15. The compound is a potent inhibitor of cAMP-response element binding protein (CREB)-mediated gene transcription and is under investigation for its therapeutic potential in oncology, particularly in Acute Myeloid Leukemia (AML).

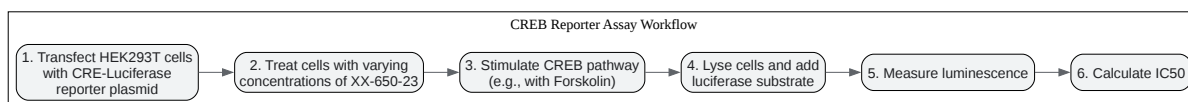
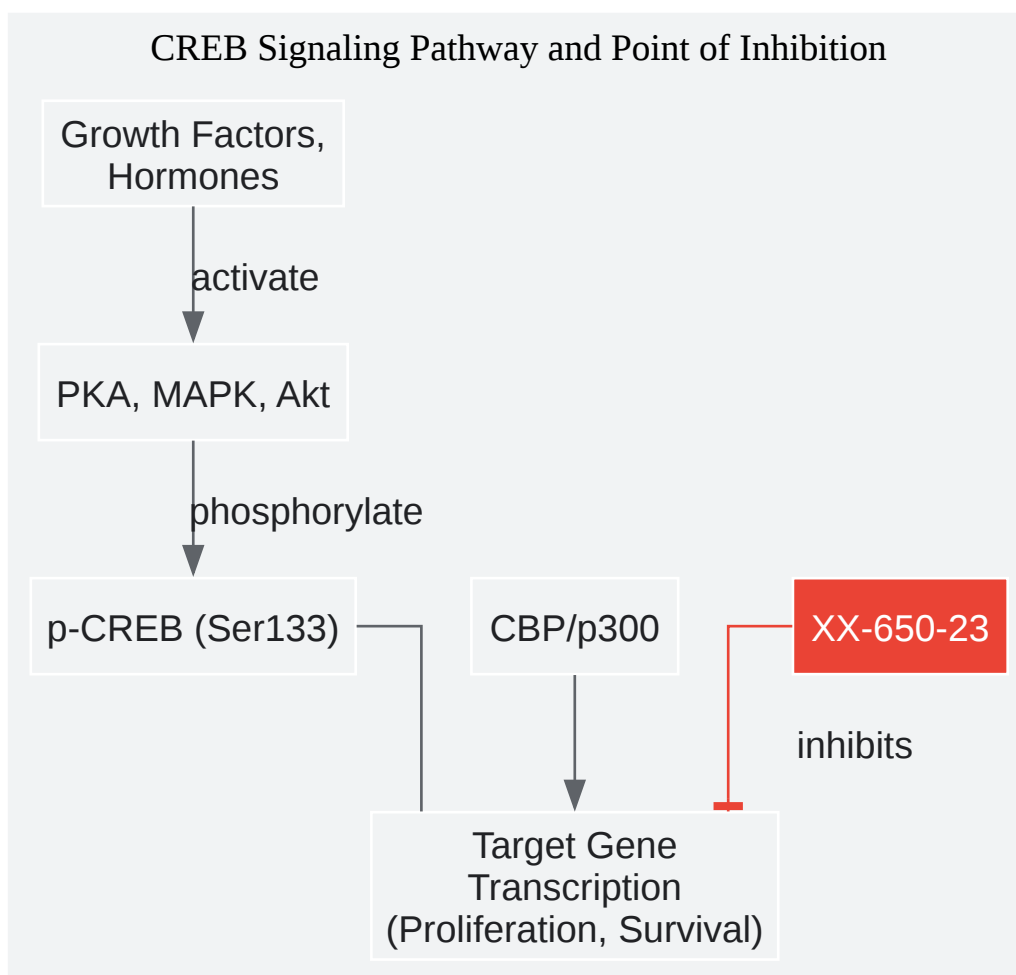
Core Mechanism and Target Engagement

XX-650-23 acts as a potent inhibitor of gene transcription mediated by the nuclear transcription factor CREB.^{[1][2][3]} Its primary activity is the suppression of CREB's transcriptional activation function, which is often overactive in various cancer types, including breast cancer and AML.^{[1][2][4][5]}

Initial hypotheses suggested that the compound might function by directly disrupting the protein-protein interaction (PPI) between CREB and its essential coactivator, CREB-binding protein (CBP).^[5] However, experimental data indicates that **XX-650-23** is a weak inhibitor of the CREB-CBP interaction, suggesting its mechanism of action is likely independent of direct binding interference and may involve modulation of upstream components in the CREB activation pathway.^[1]

Signaling Pathway

The canonical CREB activation pathway involves phosphorylation at the Ser133 residue by various kinases (e.g., PKA, MAPK, Akt). This phosphorylation event promotes the recruitment of the coactivator CBP, which in turn initiates the transcription of CREB target genes involved in cell proliferation, survival, and differentiation. **XX-650-23** intervenes in this process, leading to the downregulation of these target genes.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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